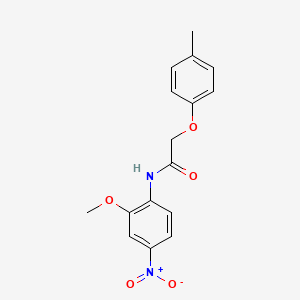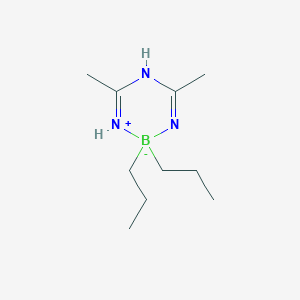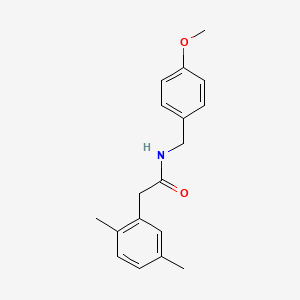![molecular formula C14H13BrN2O B5155261 N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
N-[(3-bromophenyl)(phenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-bromophenyl)(phenyl)methyl]urea, also known as BPU, is a compound that has been extensively studied for its potential as a therapeutic agent. BPU belongs to the class of urea derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-[(3-bromophenyl)(phenyl)methyl]urea is not fully understood. However, it has been suggested that N-[(3-bromophenyl)(phenyl)methyl]urea acts by inhibiting the activity of tubulin, a protein that is essential for cell division. N-[(3-bromophenyl)(phenyl)methyl]urea binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. N-[(3-bromophenyl)(phenyl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(3-bromophenyl)(phenyl)methyl]urea has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-[(3-bromophenyl)(phenyl)methyl]urea has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. N-[(3-bromophenyl)(phenyl)methyl]urea has also been shown to reduce the production of reactive oxygen species, which are known to contribute to cellular damage and disease.
实验室实验的优点和局限性
One advantage of using N-[(3-bromophenyl)(phenyl)methyl]urea in lab experiments is its high potency. N-[(3-bromophenyl)(phenyl)methyl]urea has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of cancer and inflammation. However, N-[(3-bromophenyl)(phenyl)methyl]urea has also been found to be toxic to normal cells at high concentrations, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on N-[(3-bromophenyl)(phenyl)methyl]urea. One area of interest is the development of analogs of N-[(3-bromophenyl)(phenyl)methyl]urea with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of N-[(3-bromophenyl)(phenyl)methyl]urea with other anticancer agents. Additionally, the potential of N-[(3-bromophenyl)(phenyl)methyl]urea as a treatment for other diseases, such as Alzheimer's and Parkinson's, should be explored. Finally, the safety and efficacy of N-[(3-bromophenyl)(phenyl)methyl]urea in preclinical and clinical studies should be further evaluated.
In conclusion, N-[(3-bromophenyl)(phenyl)methyl]urea is a compound that has shown promise as an anticancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of tubulin and the induction of apoptosis in cancer cells. N-[(3-bromophenyl)(phenyl)methyl]urea has several biochemical and physiological effects, and its high potency makes it a useful tool for studying disease mechanisms. However, the toxicity of N-[(3-bromophenyl)(phenyl)methyl]urea to normal cells at high concentrations may limit its potential as a therapeutic agent. Future research should focus on developing analogs of N-[(3-bromophenyl)(phenyl)methyl]urea, investigating its synergistic effects with other anticancer agents, and exploring its potential as a treatment for other diseases.
合成方法
The synthesis of N-[(3-bromophenyl)(phenyl)methyl]urea involves the reaction of 3-bromoaniline and benzyl isocyanate in the presence of a catalyst. The resulting product is then treated with urea to obtain N-[(3-bromophenyl)(phenyl)methyl]urea. The purity of the compound can be improved through recrystallization.
科学研究应用
N-[(3-bromophenyl)(phenyl)methyl]urea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-[(3-bromophenyl)(phenyl)methyl]urea has also been investigated for its anti-inflammatory properties. It has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
属性
IUPAC Name |
[(3-bromophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWCJQKPKLSFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5530315 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)
![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)

![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)

